

# Application Notes and Protocols for In Vivo Studies with AI-10-49

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## Compound of Interest

Compound Name: AI-10-49

Cat. No.: B605247

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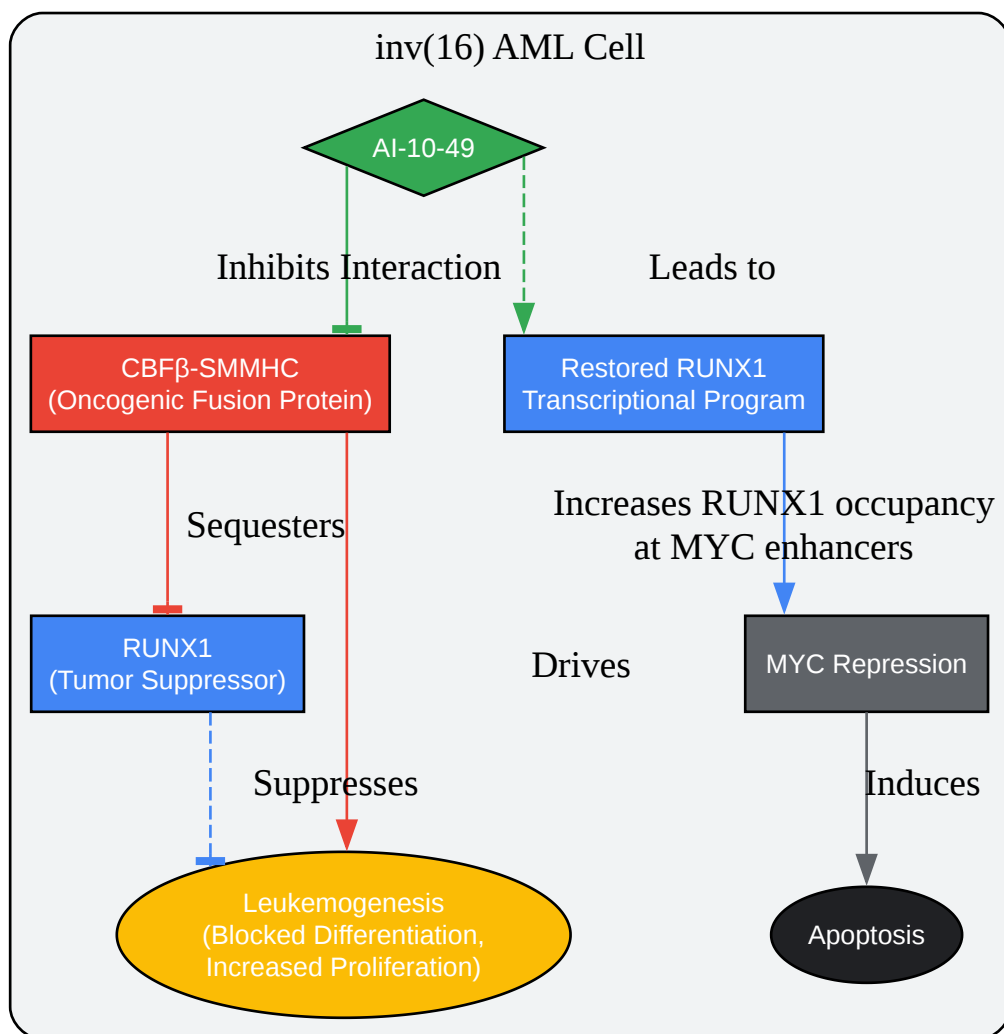
## Introduction

**AI-10-49** is a potent and selective small-molecule inhibitor of the oncogenic fusion protein CBF $\beta$ -SMMHC, a hallmark of inversion 16 (inv(16)) acute myeloid leukemia (AML).[1][2] This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy and pharmacokinetics of **AI-10-49** in preclinical models of inv(16) AML.

## Mechanism of Action

**AI-10-49** functions by allosterically binding to the CBF $\beta$  portion of the CBF $\beta$ -SMMHC fusion protein.[1][3] This binding disrupts the critical protein-protein interaction between CBF $\beta$ -SMMHC and the transcription factor RUNX1.[1][2] The release of RUNX1 from the inhibitory grasp of the fusion protein restores its normal transcriptional activity, leading to the expression of genes involved in hematopoietic differentiation and apoptosis, such as RUNX3, CSF1R, and CEBPA.[1][4][5] This ultimately triggers selective cell death in inv(16) AML cells.[2] A recent study has further elucidated that **AI-10-49** treatment leads to an acute release of RUNX1, which then increases its occupancy at MYC enhancers, disrupting chromatin dynamics and repressing MYC, thereby inducing apoptosis.[1]

## Signaling Pathway



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Caption: Mechanism of action of **AI-10-49** in inv(16) AML.

## Quantitative Data Summary

Parameter	Value	Cell Line / Model	Reference
In Vitro Potency			
IC50 (Cell Viability)	0.6 $\mu$ M	ME-1 (inv(16) AML cell line)	[1][2]
IC50 (Cell Viability)	> 25 $\mu$ M	Normal human bone marrow cells	[2][6]
FRET IC50 (CBF $\beta$ -SMMHC/RUNX1 Binding)	0.26 $\mu$ M	Biochemical Assay	[4][5][7]
In Vivo Efficacy			
Median Leukemia Latency (Vehicle)	33.5 days	Mouse model with Cbfb+/MYH11:Ras+/G 12D leukemic cells	[2][7]
Median Leukemia Latency (AI-10-49)	61 days	Mouse model with Cbfb+/MYH11:Ras+/G 12D leukemic cells	[7]
Pharmacokinetics			
Plasma Half-life (t1/2)	380 minutes	Mouse	[1][7]
Colony Forming Assay			
CFU Reduction (5 $\mu$ M AI-10-49)	40%	Primary inv(16) AML cells	[2]
CFU Reduction (10 $\mu$ M AI-10-49)	60%	Primary inv(16) AML cells	[2]

## Experimental Protocols

### In Vivo Efficacy Study in a Mouse Model of inv(16) AML

This protocol describes a xenograft model to assess the in vivo efficacy of **AI-10-49**.

#### 1. Animal Model:

- Use immunocompromised mice (e.g., NSG mice).
- Transplant mice with leukemic cells expressing CBF $\beta$ -SMMHC and a cooperating mutation such as NRAS G12D (e.g., from Cbfb+/MYH11:Ras+/G12D knock-in mice).[\[2\]](#)[\[7\]](#)

## 2. **AI-10-49** Formulation:

- Stock Solution: Prepare a stock solution of **AI-10-49** in 100% DMSO.
- Working Solution (Vehicle): For in vivo administration, prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[4\]](#) Alternatively, 10% DMSO and 90% Corn Oil can be used.[\[4\]](#) To prepare, add each solvent sequentially and ensure complete dissolution. Gentle warming and/or sonication can be used to aid dissolution.[\[4\]](#) It is recommended to prepare the working solution fresh on the day of use.[\[4\]](#)
- **AI-10-49** Dosing Solution: Dilute the **AI-10-49** stock solution with the vehicle to achieve the final desired concentration for injection.

## 3. Dosing and Administration:

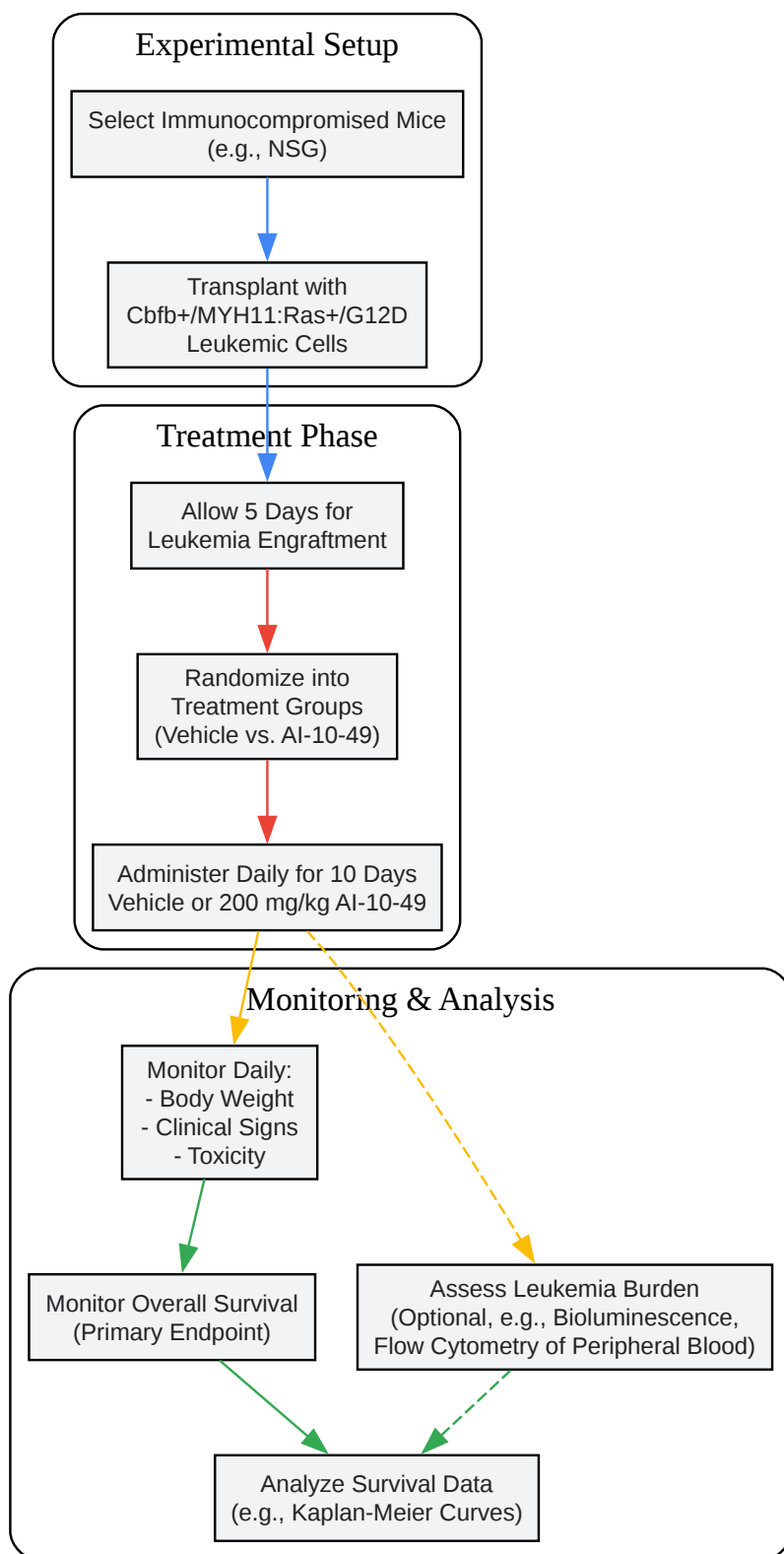
- Five days post-transplantation of leukemic cells to allow for engraftment, begin treatment.[\[2\]](#)[\[7\]](#)
- Administer **AI-10-49** at a dose of 200 mg/kg body weight.[\[2\]](#)[\[4\]](#)[\[7\]](#)
- Administer the drug once daily for a period of 10 days.[\[2\]](#)[\[7\]](#)
- The route of administration should be determined based on the vehicle and experimental design (e.g., intraperitoneal or oral gavage).
- The control group should receive an equivalent volume of the vehicle solution.

## 4. Monitoring and Endpoints:

- Monitor the health of the mice daily, including body weight, activity, and signs of toxicity.
- The primary endpoint is overall survival. Monitor mice until they meet pre-defined humane endpoints (e.g., significant weight loss, lethargy, signs of advanced disease).

- The delay in leukemia progression can be assessed by monitoring leukemic cell burden in peripheral blood or bone marrow at specified time points.

## Experimental Workflow Diagram



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Caption: In vivo experimental workflow for **AI-10-49** efficacy studies.

## Concluding Remarks

**AI-10-49** has demonstrated significant preclinical activity against inv(16) AML by selectively targeting the CBF $\beta$ -SMMHC oncoprotein.[1][2] The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of reproducible and high-quality data. Studies have shown no detectable cumulative toxicity in mice treated with **AI-10-49**, highlighting its potential as a targeted therapy with a favorable safety profile.[7]

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